

# Budesonide's Efficacy in Reducing Eosinophils in Induced Sputum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of budesonide's performance in reducing eosinophil counts in induced sputum, a key biomarker for airway inflammation in asthma. The data presented is compiled from multiple clinical studies to offer an objective overview supported by experimental evidence.

## Quantitative Comparison of Budesonide's Effect on Sputum Eosinophils

The following table summarizes the quantitative data from various studies on the effect of inhaled budesonide on the percentage of eosinophils in induced sputum.



| Study/Com<br>parison                           | Treatment<br>Group                    | Baseline<br>Sputum<br>Eosinophils<br>(%) | Post-<br>Treatment<br>Sputum<br>Eosinophils<br>(%) | Absolute<br>Change (%)                          | p-value                                         |
|------------------------------------------------|---------------------------------------|------------------------------------------|----------------------------------------------------|-------------------------------------------------|-------------------------------------------------|
| Budesonide vs. Placebo/Othe r Bronchodilato rs |                                       |                                          |                                                    |                                                 |                                                 |
| Aldridge et al. (2000)[1]                      | Budesonide<br>(400 μg twice<br>daily) | Median: 4.4                              | Median: 1.7                                        | -2.7                                            | < 0.05                                          |
| Terbutaline (1<br>mg four times<br>a day)      | Median: 4.4                           | Median: 8.3                              | +3.9                                               | P = 0.049                                       |                                                 |
| Budesonide +<br>Terbutaline                    | Median: 4.4                           | Median: 2.1                              | -2.3                                               | < 0.05                                          |                                                 |
| Dose-<br>Response of<br>Budesonide             |                                       |                                          |                                                    |                                                 |                                                 |
| Jatakanon et<br>al. (1998)[1]                  | Budesonide<br>(100 μ g/day )          | Not specified                            | Showed reduction                                   | Not specified                                   | Dose-<br>dependent<br>reduction<br>demonstrated |
| Budesonide<br>(400 μ g/day )                   | Not specified                         | Showed<br>greater<br>reduction           | Not specified                                      | Dose-<br>dependent<br>reduction<br>demonstrated |                                                 |
| Budesonide<br>(1600 μ g/day<br>)               | Not specified                         | Showed<br>greatest<br>reduction          | Not specified                                      | Dose-<br>dependent                              |                                                 |



|                                                                   |                                          |               |                                    | reduction<br>demonstrated |          |
|-------------------------------------------------------------------|------------------------------------------|---------------|------------------------------------|---------------------------|----------|
| Effect of Initiating/Incr easing ICS (Budesonide as a common ICS) |                                          |               |                                    |                           |          |
| Real-life<br>cohort<br>study[2]                                   | Initiating or increasing ICS dose        | Not specified | Significant reduction              | Not specified             | P<0.0001 |
| Effect of<br>Withdrawing/<br>Decreasing<br>ICS                    |                                          |               |                                    |                           |          |
| Real-life<br>cohort<br>study[2]                                   | Withdrawing<br>or decreasing<br>ICS dose | Not specified | Increased<br>sputum<br>eosinophils | Not specified             | P=0.008  |

## Experimental Protocols Sputum Induction and Processing

The methodology for inducing and processing sputum is crucial for obtaining reliable eosinophil counts. While specific parameters may vary slightly between studies, the general protocol is as follows:

- Pre-medication: Subjects are typically administered a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction induced by the hypertonic saline.
- Induction: Subjects inhale nebulized hypertonic saline (typically 3-5%) for escalating time periods (e.g., 5 minutes). This process is repeated until an adequate sputum sample is obtained.[3]
- · Sputum Processing:



- The collected sputum is separated from saliva.
- A dispersing agent, such as dithiothreitol (DTT), is added to liquefy the mucus.
- The sample is then centrifuged to separate the cells from the supernatant.
- The cell pellet is resuspended, and a total cell count is performed.
- Cytospins of the cell suspension are prepared and stained (e.g., with Wright-Giemsa or May-Grünwald Giemsa) to allow for a differential cell count, including the percentage of eosinophils.

Visualizing Experimental and Biological Pathways Experimental Workflow: From Sputum Induction to Eosinophil Counting





Click to download full resolution via product page

Caption: Workflow for induced sputum analysis.



### Signaling Pathway: Budesonide's Mechanism of Action on Eosinophilic Inflammation









Click to download full resolution via product page

Caption: Budesonide's anti-inflammatory mechanism.

Inhaled corticosteroids like budesonide are a cornerstone in the management of asthma, primarily due to their potent anti-inflammatory effects.[4] A key aspect of this is their ability to reduce the number and activation of eosinophils in the airways.[4] Budesonide, a glucocorticoid, diffuses across the cell membrane and binds to glucocorticoid receptors in the cytoplasm.[4] This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on the DNA.[4] This interaction leads to the upregulation of anti-inflammatory genes and the suppression of pro-inflammatory genes, including those that code for cytokines like IL-5, which are crucial for eosinophil survival and recruitment.[4][5] This ultimately results in a reduction of eosinophilic inflammation in the airways.[4]

Studies have consistently demonstrated that treatment with inhaled budesonide leads to a significant reduction in sputum eosinophil counts in asthmatic patients.[2][6][7] This effect has been shown to be dose-dependent.[1] Conversely, the withdrawal or reduction in the dose of inhaled corticosteroids is associated with an increase in sputum eosinophils.[2] This highlights the role of sputum eosinophil counts as a sensitive biomarker for monitoring the effectiveness of anti-inflammatory therapy in asthma.[8]

In contrast to its effects on eosinophil numbers, some studies suggest that budesonide may not significantly alter the release of certain eosinophil-derived proteins, such as eosinophil cationic protein (ECP), in sputum.[6] This suggests that while budesonide is effective at reducing the presence of eosinophils in the airways, its impact on the function of remaining eosinophils may be more complex.

In comparison to bronchodilators like terbutaline, which can lead to an increase in sputum eosinophils, budesonide demonstrates a clear anti-inflammatory effect by reducing these key inflammatory cells.[1][6] The addition of a long-acting  $\beta$ -agonist like salmeterol to inhaled corticosteroid therapy has not been shown to have an effect on sputum eosinophilia, further emphasizing the primary anti-inflammatory role of the corticosteroid component.[1]

In conclusion, the validation of budesonide's effect on reducing eosinophils in induced sputum is well-established in the scientific literature. This makes sputum eosinophil analysis a valuable



tool for drug development professionals and researchers in assessing the efficacy of antiinflammatory treatments for asthma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The use of sputum cell counts to evaluate asthma medications PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. laboratoriocassara.com.gt [laboratoriocassara.com.gt]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Budesonide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Eosinophils and eosinophilic cationic protein in induced sputum and blood: effects of budesonide and terbutaline treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of inhaled steroids on airway hyperresponsiveness, sputum eosinophils, and exhaled nitric oxide levels in patients with asthma PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sputum eosinophil counts predict asthma control after discontinuation of inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Budesonide's Efficacy in Reducing Eosinophils in Induced Sputum: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240389#validating-budesonide-s-effect-on-eosinophils-in-induced-sputum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com